molecular formula C18H23FN2O2 B8131749 (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8131749
M. Wt: 318.4 g/mol
InChI Key: RXWHAXJFYQCXLB-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a fluoro substituent. This compound is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate typically involves several key steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Coupling of the Indole and Pyrrolidine Units: The indole and pyrrolidine units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the fluoro substituent or the pyrrolidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced fluoro or pyrrolidine derivatives.

    Substitution: Substituted indole or pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-((1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Lacks the fluoro substituent.

    (S)-tert-Butyl 2-((6-chloro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Contains a chloro substituent instead of a fluoro group.

    (S)-tert-Butyl 2-((6-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Contains a bromo substituent instead of a fluoro group.

Uniqueness

The presence of the fluoro substituent in (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substituents.

Properties

IUPAC Name

tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-8-4-5-14(21)9-12-11-20-16-10-13(19)6-7-15(12)16/h6-7,10-11,14,20H,4-5,8-9H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWHAXJFYQCXLB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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